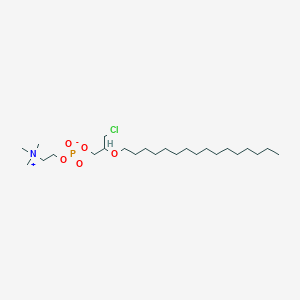
(3-chloro-2-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-2-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-2-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. One common method involves the reaction of precursor compounds under specific temperature and pressure conditions to yield this compound. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process often involves continuous monitoring and adjustment of reaction parameters to optimize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to analyze and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-chloro-2-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
(3-chloro-2-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-chloro-2-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Propriétés
Numéro CAS |
131024-86-7 |
|---|---|
Formule moléculaire |
C24H51ClNO5P |
Poids moléculaire |
500.1 g/mol |
Nom IUPAC |
(3-chloro-2-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-24(22-25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3 |
Clé InChI |
UWCMOAPWKNTQRP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(COP(=O)([O-])OCC[N+](C)(C)C)CCl |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(COP(=O)([O-])OCC[N+](C)(C)C)CCl |
Synonymes |
2-O-oleoyl-1-chloro-1-deoxy-3-phosphatidylcholine 2-O-oleoyl-1-chloro-2-deoxy-rac-glycero-3-phosphocholine OCDPTC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















